2-(1-(2-(4-fluorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione
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Description
2-(1-(2-(4-fluorophenoxy)acetyl)azetidin-3-yl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione is a useful research compound. Its molecular formula is C19H19FN2O4 and its molecular weight is 358.369. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the cardiac sarcomere . The sarcomere is an elegantly organized cellular structure found in cardiac and skeletal muscle, comprising nearly 60% of cardiac cell volume .
Mode of Action
The compound selectively modulates the cardiac sarcomere . It does this by potentiating cardiac myosin, the protein responsible for transducing chemical energy (ATP hydrolysis) into force and directed movement .
Biochemical Pathways
The compound affects the biochemical pathways related to the contraction and relaxation of the cardiac muscle. The interaction of myosin with actin, a filamentous polymer, is regulated by changes in intracellular Ca2+ levels . With each heartbeat, Ca2+ levels rise and fall, initiating cardiac muscle contraction and then cardiac muscle relaxation .
Result of Action
The modulation of the cardiac sarcomere by this compound can have therapeutic effects in the treatment of systolic heart failure, including congestive heart failure . By potentiating cardiac myosin, it can enhance the contractile response of the heart muscle, potentially improving cardiac output .
Properties
IUPAC Name |
2-[1-[2-(4-fluorophenoxy)acetyl]azetidin-3-yl]-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O4/c20-12-5-7-14(8-6-12)26-11-17(23)21-9-13(10-21)22-18(24)15-3-1-2-4-16(15)19(22)25/h1-2,5-8,13,15-16H,3-4,9-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGIBUYODHRLXBR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3CN(C3)C(=O)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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